N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15N5O4 and its molecular weight is 365.349. The purity is usually 95%.
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Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Benzimidazole moiety : Known for its pharmacological properties.
- Furan ring : Often associated with various biological activities.
- Tetrahydropyrimidine core : Contributes to the compound's overall stability and reactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
- Cell Line Testing
Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
HEPG2 | 1.18 ± 0.14 | Staurosporine | 4.18 ± 0.05 |
MCF7 | 0.67 | Doxorubicin | 0.41785 |
SW1116 | 0.80 | Erlotinib | 0.41785 |
The mechanism by which this compound exerts its effects is multifaceted:
- Inhibition of Specific Kinases : The compound has displayed activity against kinases such as CK1δ with IC50 values as low as 0.040 μM .
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
Study 1: Anticancer Activity in vitro
In a study conducted by Arafa et al., various derivatives of similar structures were synthesized and tested for their anticancer activity. The results indicated that compounds with similar structural motifs to this compound showed promising cytotoxicity against multiple cancer cell lines .
Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of the compound to target proteins involved in cancer progression. These studies revealed strong binding interactions with targets like EGFR and Src kinases .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c24-16(19-9-15-21-13-5-1-2-6-14(13)22-15)12-8-20-18(26)23(17(12)25)10-11-4-3-7-27-11/h1-8H,9-10H2,(H,19,24)(H,20,26)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPKYYSHWWLUND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CNC(=O)N(C3=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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